5a-Androstenone-d4
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of docosahexaenoic acid with ethylenediamine to form a disulfide-linked intermediate. This intermediate is then reacted with nicotinoyl chloride under controlled conditions to yield Compound 5 .
Industrial Production Methods
Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
Compound 5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted nicotinamides .
Scientific Research Applications
Compound 5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Compound 5 involves its interaction with cellular proteins through disulfide bond formation. This interaction can modulate the activity of target proteins, influencing various cellular pathways. The compound’s effects are mediated through its ability to alter redox states and affect signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the disulfide linkage.
Docosahexaenoic Acid: Contains the polyunsaturated fatty acid chain but lacks the nicotinamide and disulfide components
Uniqueness
Compound 5 is unique due to its combination of a polyunsaturated fatty acid chain, a disulfide linkage, and a nicotinamide moiety. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H28O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2 |
InChI Key |
HFVMLYAGWXSTQI-FIMUDOHPSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC[C@H]2C(C1=O)([2H])[2H])C)C)[2H] |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Origin of Product |
United States |
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